2-(Phenethylthio)ethyl nicotinate
Description
Properties
CAS No. |
101952-70-9 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2 |
InChI Key |
AKFDAYXHDDOXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of 2-(Phenethylthio)ethyl nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
2-(Phenethylthio)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Lipophilicity and Permeability
- Thioether vs. Ethyl nicotinate, however, has been extensively studied for skin permeation, with metabolism by esterases noted in epidermal layers .
- Aromatic Substituents : Compounds like I-6373 and 2-((diphenylmethyl)thio)ethyl nicotinate exhibit increased molecular weight and steric bulk, which may reduce diffusion rates but improve target binding specificity.
Metabolic Stability
- Ester vs. Amide Derivatives : Ethyl nicotinate undergoes rapid enzymatic hydrolysis to nicotinic acid , whereas amide analogs (e.g., 2-(benzylthio)-N,N-dimethylnicotinamide) likely exhibit greater metabolic stability due to resistance to esterases .
- Thioether Stability : The thioether linkage in 2-(phenethylthio)ethyl nicotinate may confer resistance to oxidative metabolism compared to thioesters or sulfoxides, though specific data are lacking.
Toxicity Profiles
- The target compound’s LD₅₀ of 250 mg/kg (iv, mice) suggests moderate acute toxicity, comparable to other nicotinate derivatives. Ethyl nicotinate, while hazardous per OSHA guidelines , lacks explicit LD₅₀ data in the provided evidence.
Research Findings and Data Gaps
Key Research Insights
- Ethyl Nicotinate Metabolism : Studies using Fick’s diffusion laws and Michaelis-Menten kinetics have quantified its skin permeation and enzymatic conversion to nicotinic acid . Similar studies for 2-(phenethylthio)ethyl nicotinate are absent but could elucidate its pharmacokinetic behavior.
- Therapeutic Potential: Pimefylline nicotinate demonstrates the feasibility of hybrid structures (e.g., combining xanthine and nicotinate moieties) for cardiovascular applications , suggesting avenues for modifying the target compound.
Biological Activity
2-(Phenethylthio)ethyl nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
2-(Phenethylthio)ethyl nicotinate is an ester derived from nicotinic acid and phenethylthiol. Its molecular formula is CHNOS, and it features a phenethylthio group attached to an ethyl ester of nicotinic acid. Understanding its structure is essential as it influences its biological activity.
The biological activity of 2-(Phenethylthio)ethyl nicotinate primarily arises from its interaction with various biological targets. It is hypothesized to exert effects through:
- Vasodilation : Similar to other nicotinic acid derivatives, it may enhance blood flow by dilating blood vessels.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
1. Antimicrobial Activity
Research indicates that derivatives of nicotinic acid can possess significant antimicrobial properties. In vitro studies have shown that 2-(Phenethylthio)ethyl nicotinate may inhibit the growth of various bacterial strains. A comparative study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Phenethylthio)ethyl nicotinate | E. coli | 15 |
| 2-(Phenethylthio)ethyl nicotinate | S. aureus | 18 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
2. Vasodilatory Effects
The vasodilatory effects of related compounds like ethyl nicotinate have been well-documented. Studies have shown that these compounds can lead to increased blood flow and improved circulation, which may be beneficial in treating cardiovascular conditions.
3. Anti-inflammatory Properties
Nicotinic acid derivatives are known for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
Case Study 1: Antimicrobial Efficacy
In a study conducted at Al-Azhar University, researchers synthesized several derivatives of nicotinic acid and evaluated their antimicrobial activities. Among these, 2-(Phenethylthio)ethyl nicotinate demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Vascular Health
A clinical trial investigated the effects of ethyl nicotinate on patients with peripheral arterial disease (PAD). The results indicated significant improvements in blood flow and vascular function, providing insights into the potential applications of related compounds like 2-(Phenethylthio)ethyl nicotinate in vascular health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
